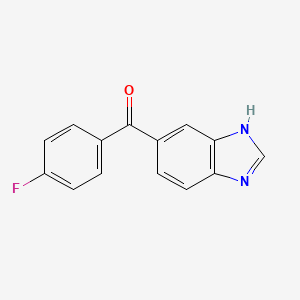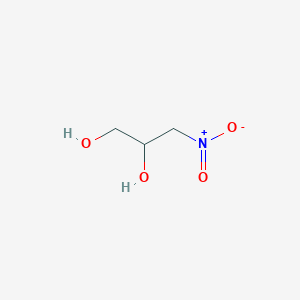
1,2-Propanediol, 3-nitro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Propanediol, 3-nitro- is an organic compound with the molecular formula C3H7NO4. It is a derivative of propanediol, where a nitro group is attached to the third carbon atom. This compound is known for its antimicrobial properties and is used in various industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,2-Propanediol, 3-nitro- can be synthesized through the bromination of di(hydroxymethyl)nitromethane, which is derived from nitromethane by a nitroaldol reaction . The reaction involves the addition of bromine to di(hydroxymethyl)nitromethane, resulting in the formation of 1,2-Propanediol, 3-nitro-.
Industrial Production Methods: The industrial production of 1,2-Propanediol, 3-nitro- involves the bromination process mentioned above. This method is widely used due to its efficiency and high yield. The reaction is typically carried out at controlled temperatures to ensure the stability of the product .
Analyse Des Réactions Chimiques
Types of Reactions: 1,2-Propanediol, 3-nitro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro alcohols.
Reduction: Reduction of the nitro group can lead to the formation of amino derivatives.
Substitution: The nitro group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) are used.
Substitution: Substitution reactions often require nucleophiles like hydroxide ions (OH-) or amines.
Major Products Formed:
Oxidation: Nitro alcohols.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1,2-Propanediol, 3-nitro- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial properties and potential use in disinfectants.
Medicine: Explored for its potential use in pharmaceutical formulations due to its antimicrobial activity.
Industry: Utilized in the production of preservatives for personal care products and industrial applications.
Mécanisme D'action
The antimicrobial activity of 1,2-Propanediol, 3-nitro- is primarily due to its ability to catalyze the oxidation of thiol groups, such as cysteine, to disulfides. This reaction is accompanied by the rapid consumption of oxygen, where oxygen acts as the final oxidant . This mechanism disrupts the cellular processes of microorganisms, leading to their inhibition or death.
Comparaison Avec Des Composés Similaires
1,2-Ethanediol (Ethylene Glycol): A sweet, colorless liquid used in antifreeze and polyester fiber production.
1,2-Propanediol (Propylene Glycol): A colorless, viscous liquid used as a solvent for drugs and a moisturizing agent for foods.
1,2,3-Propanetriol (Glycerol): A sweet, syrupy liquid used in food, pharmaceuticals, and cosmetics.
Uniqueness: 1,2-Propanediol, 3-nitro- is unique due to its nitro group, which imparts antimicrobial properties not found in the other similar compounds. This makes it particularly valuable in applications requiring antimicrobial activity, such as preservatives and disinfectants.
Propriétés
Numéro CAS |
130930-29-9 |
|---|---|
Formule moléculaire |
C3H7NO4 |
Poids moléculaire |
121.09 g/mol |
Nom IUPAC |
3-nitropropane-1,2-diol |
InChI |
InChI=1S/C3H7NO4/c5-2-3(6)1-4(7)8/h3,5-6H,1-2H2 |
Clé InChI |
KNAFKGCUHDGMGE-UHFFFAOYSA-N |
SMILES canonique |
C(C(CO)O)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


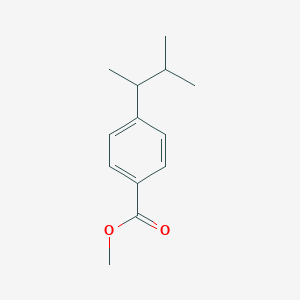
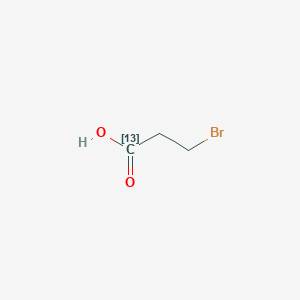
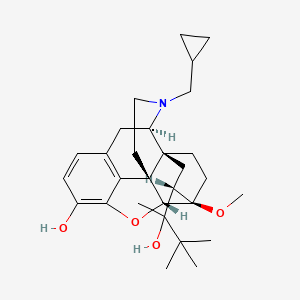
![2-[[Bis(4-methoxyphenyl)phenylmethoxy]methyl]-6-[(6-chloro-2-methoxy-9-acridinyl)amino]-1-hexanol](/img/structure/B13438484.png)
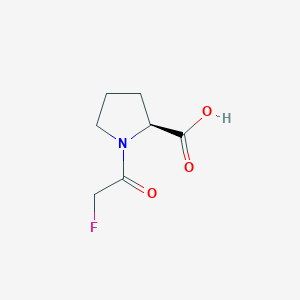
![[9-(10-aminodecyl)-9-azabicyclo[3.3.1]nonan-3-yl] N-(2,5-dimethoxyphenyl)carbamate](/img/structure/B13438491.png)

![(Z)-but-2-enedioic acid;2-[2-[(3S)-3-(dimethylamino)pyrrolidin-1-yl]pyridin-3-yl]-5-ethyl-7-methoxy-3,1-benzoxazin-4-one](/img/structure/B13438503.png)
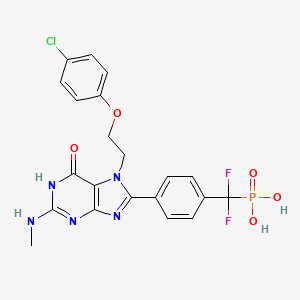

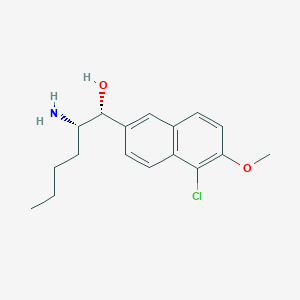

![[4-Amino-6-(trifluoromethyl)pyridin-2-YL]acetic acid](/img/structure/B13438523.png)
